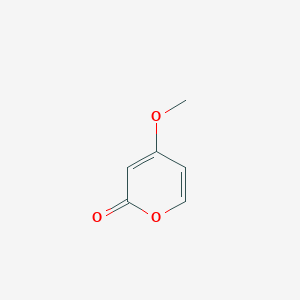

2H-Pyran-2-one, 4-methoxy-

Description

Historical Context and Evolution of 2H-Pyran-2-one Chemistry

The chemistry of 2H-pyran-2-ones, also known as α-pyrones, has a rich history. While the core structure has been known for a considerable time, its utility as a versatile building block in organic synthesis became more prominent after 1960. Current time information in Bangalore, IN. Initially, research focused on the isolation and characterization of naturally occurring pyranones. Over time, the focus expanded to include the development of synthetic methods to access these and other related heterocyclic systems. The evolution of pyran-2-one chemistry has been marked by the discovery of their utility in cycloaddition reactions, such as the Diels-Alder reaction, where they can serve as dienes to construct complex carbocyclic and heterocyclic frameworks. nih.gov The development of novel catalytic systems, including N-heterocyclic carbenes, has further broadened the synthetic accessibility and utility of functionalized 2H-pyran-2-ones. pharmaffiliates.com

Significance of the 2H-Pyran-2-one Scaffold in Organic and Medicinal Chemistry

The 2H-pyran-2-one ring system is of paramount importance in both organic and medicinal chemistry. Its prevalence in a vast number of natural products underscores its evolutionary selection as a biochemically significant motif. smolecule.com From a synthetic standpoint, the conjugated lactone system offers multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of other cyclic and acyclic compounds. Current time information in Bangalore, IN. In medicinal chemistry, the pyran-2-one scaffold is considered a "pharmacophore," a molecular framework that is responsible for a drug's biological activity. The ability to readily modify the substitution pattern on the pyran-2-one ring allows for the fine-tuning of its pharmacological properties. mdpi.com

The 2H-pyran-2-one moiety is a recurring structural theme in a plethora of natural products isolated from diverse sources, including plants, fungi, and marine organisms. smolecule.comarkat-usa.org These natural products exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. smolecule.com The presence of this scaffold in such a wide range of bioactive molecules has spurred significant interest in its synthesis and derivatization to develop new therapeutic agents.

Table 1: Examples of Naturally Occurring Bioactive 2H-Pyran-2-one Derivatives

| Compound Name | Natural Source | Noted Biological Activity |

| Opuntiol | Opuntia dillenii | Precursor for derivatives with enzyme inhibitory activity. researchgate.net |

| Kavapyrones | Piper methysticum (Kava) | Neuroactive. nih.gov |

| Pseudopyronines A and B | Marine microbes | Growth inhibitors of Mycobacterium tuberculosis. nih.gov |

| Phomapyrones | Phoma sp. YN02-P-3 (endophytic fungus) | Moderate antitumor activity. frontiersin.org |

The substitution of a methoxy (B1213986) group at the 4-position of the 2H-pyran-2-one ring has been shown to be a critical determinant of biological activity in many derivatives. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, a number of 4-methoxy-6-styryl-2H-pyran-2-ones have demonstrated significant potential as antimalarial and antituberculosis agents. nih.gov The 4-methoxy group is also a key feature in synthetic analogues designed to mimic the bioactivity of natural products, such as in the development of novel antitumor agents. nih.gov Research has shown that changing the catechol ring of the potent antitumor agent caffeic acid phenethyl ester (CAPE) to a 4-methoxy-2H-pyran-2-one lactone ring can lead to compounds with significant cytotoxic activity. nih.gov

Classification and Structural Diversity of 4-Methoxy-2H-Pyran-2-one Derivatives

The structural diversity of 4-methoxy-2H-pyran-2-one derivatives is vast, arising from the various substitution patterns possible on the pyranone ring. These derivatives can be broadly classified based on the nature of the substituents at other positions, most commonly at the C-6 position. This diversity is not only a result of natural product isolation but also of extensive synthetic efforts.

Simple alkyl or aryl substitutions at the C-6 position are common. For example, 4-methoxy-6-methyl-2H-pyran-2-one is a key starting material for the synthesis of more complex derivatives. nih.gov More elaborate structures involve the attachment of styryl groups, as seen in the kavapyrones, or long alkyl chains. Furthermore, the pyran-2-one ring can be part of a larger, fused heterocyclic system. The exploration of this structural diversity is a continuous effort in the quest for new molecules with unique properties and applications.

Table 2: Structural Diversity of 4-Methoxy-2H-Pyran-2-one Derivatives

| Compound Name/Class | Key Structural Feature | Significance/Application |

| 4-Methoxy-6-styryl-2H-pyran-2-ones | A styryl group at the C-6 position. nih.gov | Antimalarial and antituberculosis activities. nih.gov |

| 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one | A phenylethyl group at the C-6 position. | A Kawain derivative with antimalarial and antituberculosis activities. pharmaffiliates.com |

| 5-substituted 4-methoxy-2H-pyran-2-ones | Various substituents at the C-5 position. | Found in endophytic fungi, enriching the structural diversity of this class. mdpi.com |

| 6-Acrylic phenethyl ester-2-pyranone derivatives | An acrylic phenethyl ester group at the C-6 position. | Synthesized as analogues of CAPE with potent antitumor activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSEHGCDTWSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550194 | |

| Record name | 4-Methoxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-51-6 | |

| Record name | 4-Methoxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Pyran 2 One, 4 Methoxy and Its Derivatives

General Synthetic Strategies for 2H-Pyran-2-ones

The construction of the 2H-pyran-2-one ring system can be achieved through several reliable synthetic routes. These methods often depend on the desired substitution pattern of the final product and include condensation reactions, cyclization of acyclic precursors, and efficient one-pot multicomponent reactions. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of pyran-2-one scaffolds. The Knoevenagel condensation, for instance, is a widely used method that typically involves the reaction between a 1,3-dicarbonyl compound and an enal. nih.gov This sequence forms a 1-oxatriene intermediate which can subsequently undergo electrocyclization to yield the 2H-pyran-2-one ring. nih.gov This tandem process can be viewed as a formal [3+3] cycloaddition. nih.gov

Another prominent approach is the Claisen condensation. For example, the self-condensation of ketoesters can be promoted by reagents like carbonyldiimidazole (CDI) to produce 4-hydroxy-2-pyrones. mdpi.com Similarly, diethyl oxaloacetate can undergo O-acylation with arylacetyl chlorides, followed by a base-catalyzed intramolecular Claisen condensation to furnish 3-aryl-4-hydroxy-2-pyrones. mdpi.com The reaction of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines in acetic anhydride (B1165640) also represents a condensation strategy to afford 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones in high yields. nih.gov

Cyclization Reactions of Precursor Compounds

The cyclization of carefully designed acyclic precursors is a fundamental strategy for forming the 2H-pyran-2-one lactone ring. One of the most common methods in this category is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents, which is considered a biomimetic approach mimicking the action of polyketide synthases in nature. mdpi.com

Palladium-catalyzed cyclization is another powerful tool. For instance, a two-step process involving Pd-catalyzed coupling between an alkynylzinc species and a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization of the resulting (Z)-5-alkyl-2-en-4-ynoic acid, yields 6-alkyl-2H-pyran-2-ones. nih.gov Iodolactonization provides a further route, where (Z)-2-en-4-ynoic acids react with iodine or ICl to form 5-iodo-2(2H)-pyranones, although selectivity can sometimes be an issue. nih.gov To address this, catalytic systems such as Cy₂NH·HX have been developed to improve the cyclization of precursors like (Z)-pent-2-en-4-ynoate with CuBr₂ to synthesize 5-bromo-2-pyrones. nih.gov Furthermore, intramolecular Prins cyclization, involving the reaction of an alkenol with an aldehyde in the presence of an acid, is an effective method for constructing oxacycles, including dihydropyran derivatives which can be precursors to pyrones. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like 2H-pyran-2-ones from simple starting materials in a single step. scielo.brnih.gov These reactions avoid the need for isolating intermediates, thereby saving time and resources. growingscience.com

A common MCR approach involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). growingscience.com For example, a variety of 4H-pyran derivatives can be synthesized through a three-component condensation of an aromatic aldehyde, cyclohexanedione, and malononitrile. scielo.br Catalysts, often used to promote these reactions, range from basic systems like KOH-loaded calcium oxide to Brønsted acids such as dodecyl benzenesulfonic acid, which can also act as a surfactant to form a microemulsion system. scielo.brgrowingscience.com A one-pot synthesis for 3-benzoylamino-2H-pyran-2-one derivatives starts from a carbonyl compound with an activated methylene group, a C₁-synthon like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in acetic anhydride. researchgate.net Similarly, fused pyran-2-ones can be prepared in one pot from 1,3-dicarbonyl compounds, a one-carbon source like triethyl orthoformate, and N-acylglycines in acetic anhydride. semanticscholar.org

Synthesis of Substituted 4-Methoxy-2H-Pyran-2-one Analogues

The core structure of 4-methoxy-2H-pyran-2-one can be functionalized with various substituents to create a diverse range of analogues. Key derivatives include those bearing methyl and styryl groups at the C-6 position, as well as halogenated versions of the pyranone ring.

Introduction of Methyl and Styryl Groups (e.g., 4-Methoxy-6-methyl-2H-pyran-2-one, 4-Methoxy-6-styryl-pyran-2-ones)

4-Methoxy-6-methyl-2H-pyran-2-one is a versatile derivative often synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), a commercially available starting material. nih.govchemimpex.com The synthesis typically involves the methylation of the hydroxyl group at the C-4 position. This compound serves as a crucial building block for creating more complex molecules in medicinal and organic chemistry. chemimpex.com

4-Methoxy-6-styryl-2H-pyran-2-ones are another important class of derivatives. The synthesis of (E)-4-Methoxy-6-styryl-2H-pyran-2-one, also known as 5,6-Dehydrokawain, has been documented. nist.gov General strategies for creating styryl pyrones often involve condensation reactions. For instance, 2-phenyl-6-styryl-4-pyrone derivatives have been synthesized from the reaction of ethyl phenylpropiolate with benzylideneacetone (B49655) derivatives. researchgate.net Another approach involves the enamination of 2-methyl-4-pyrones using reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to create reactive intermediates that can be further functionalized. nih.govsemanticscholar.org The synthesis of a broader class of 4-amino-2H-pyran-2-one (APO) analogs, which incorporated styryl groups, was achieved through a sequence involving vinylogous Mukaiyama aldol (B89426) addition, oxidation, thermal cyclization to form a 4-hydroxy-2H-pyranone, followed by chlorination and amination. nih.gov

Synthesis of Halogenated Derivatives (e.g., Brominated Analogues)

Halogenation of the pyran-2-one ring provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The bromination of 4-methoxy-6-methyl-2H-pyran-2-one has been studied, allowing for the selective introduction of bromine atoms at various positions on the ring and the methyl group. researchgate.net Reactions can be controlled to achieve bromination at the C-3, C-5, or the C-6 methyl group. researchgate.net

A related and synthetically useful precursor, 4-bromo-6-methyl-2-pyrone, can be prepared from the readily available 4-hydroxy-6-methyl-2-pyrone. This transformation is achieved using reagents like PCl₃ or tetrabutylammonium (B224687) bromide (TBAB) through a Vilsmeier-Haack type reaction. nih.gov The resulting 4-bromo derivative is particularly reactive towards palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the C-4 position, making it an excellent substrate for introducing a wide variety of substituents. nih.gov

Synthesis of Hydroxymethyl Derivatives (e.g., Opuntiol)

The hydroxymethyl derivative, 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, commonly known as Opuntiol, is a naturally occurring compound frequently isolated from plants such as Opuntia dillenii and Opuntia ficus-indica. researchgate.netnih.govnih.gov While isolation from natural sources is common, synthetic efforts primarily focus on the derivatization of the hydroxymethyl group to create a library of related compounds.

The synthesis of O-substituted derivatives of Opuntiol typically starts with the natural product as the precursor. researchgate.netpastic.gov.pk The hydroxyl group at the 6-methyl position serves as a versatile handle for introducing a wide range of functionalities through reactions such as esterification, etherification, and the introduction of acetamide (B32628) linkers. researchgate.net A general scheme involves reacting Opuntiol with various electrophiles, such as acyl chlorides, alkyl halides, or substituted haloacetamides, often in the presence of a suitable base and solvent at room temperature. researchgate.net

This approach has led to the successful synthesis of a diverse series of O-substituted derivatives. For instance, reaction with acetyl chloride yields the acetate (B1210297) ester, while reactions with various substituted benzyl (B1604629) halides or other alkyl halides produce the corresponding ethers. researchgate.netpastic.gov.pk Furthermore, functionalized acetamides have been prepared by first reacting Opuntiol with an α-halo-acetyl halide, followed by substitution with an appropriate amine. researchgate.net

Table 1: Examples of Synthesized O-Substituted Opuntiol Derivatives

| Derivative Name | Key Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one | Acetyl chloride, Pyridine | Acetate Ester | researchgate.net |

| 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one | Ethyl iodide, NaH | Ethyl Ether | researchgate.net |

| 4-methoxy-6-[(phenylmethoxy)methyl]-2H-pyran-2-one | Benzyl bromide, NaH | Benzyl Ether | researchgate.net |

| N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide | 2-chloro-N-(2,5-dimethylphenyl)acetamide, NaH | Substituted Acetamide | researchgate.net |

Synthesis of Amino-Substituted 2H-Pyran-2-one Analogues

The introduction of an amino group to the 2H-pyran-2-one scaffold, particularly at the C-4 position, yields a class of compounds known as 4-amino-2H-pyran-2-one (APO) analogs. nih.govmssm.edu The synthesis of these compounds often begins with a 4-hydroxy-2H-pyran-2-one precursor. nih.gov

A key multi-step synthetic sequence to obtain these precursors involves an initial aldol-type reaction. For example, a vinylogous Mukaiyama aldol addition between an aldehyde and an acetoacetate (B1235776) equivalent can form the initial carbon skeleton. nih.gov This is followed by an oxidation step, for instance using the Dess-Martin periodinane, and a subsequent thermal cyclization which yields the 6-substituted 4-hydroxy-2H-pyran-2-one ring system. nih.gov

Once the 4-hydroxy intermediate is obtained, a two-step procedure is employed to introduce the amino functionality. The hydroxyl group is first converted into a better leaving group, typically a chloride, through chlorination. This activated intermediate is then subjected to amination by reacting it with various primary or secondary amines to afford the desired 4-amino-2H-pyran-2-one analogs. nih.gov This method allows for the incorporation of a wide variety of substituents on the amino group, enabling the creation of diverse compound libraries.

Synthesis of Epoxide-Containing Pyran-2-one Derivatives

The synthesis of epoxide-containing pyran-2-one derivatives can be achieved through the epoxidation of the double bond within the pyranone ring. The C5-C6 double bond in the 2H-pyran-2-one core is susceptible to reaction with various epoxidizing agents. A common and effective method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid. organicchemistrytutor.com

A plausible synthetic route involves treating a 4-methoxy-2H-pyran-2-one derivative with an agent such as meta-chloroperoxybenzoic acid (mCPBA). organicchemistrytutor.com The reaction is typically carried out in an inert solvent, like dichloromethane (B109758) (CH₂Cl₂), at or below room temperature. This reaction proceeds via a concerted mechanism to deliver an epoxide ring across the double bond, yielding the corresponding 4-methoxy-5,6-epoxy-5,6-dihydropyran-2-one. organicchemistrytutor.com The stereochemistry of the resulting epoxide can be influenced by substituents on the pyranone ring. This method is a standard procedure in organic synthesis for converting alkenes to epoxides. organic-chemistry.org

Synthesis of Dihydroxyphenyl-Substituted Derivatives

The introduction of a dihydroxyphenyl moiety onto the 2H-pyran-2-one scaffold can be accomplished using modern cross-coupling techniques. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between sp²-hybridized carbon atoms. mdpi.comnih.gov

A viable strategy begins with the synthesis of a halogenated 4-methoxy-2H-pyran-2-one intermediate, for example, 6-bromo-4-methoxy-2H-pyran-2-one. This halo-pyranone can then serve as the electrophilic partner in a Suzuki coupling reaction. The nucleophilic partner would be a suitably protected dihydroxyphenylboronic acid, such as (3,4-dimethoxyphenyl)boronic acid. The use of a protecting group (in this case, methyl ethers) on the hydroxyl functions of the phenyl ring is crucial to prevent interference with the coupling reaction.

The coupling is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃ or K₂CO₃). nih.govacs.org After the successful coupling reaction, the protecting groups on the dihydroxyphenyl moiety are removed in a final deprotection step (e.g., using BBr₃ for demethylation) to yield the desired dihydroxyphenyl-substituted 4-methoxy-2H-pyran-2-one.

Advanced Synthetic Transformations and Green Chemistry Approaches

Modern synthetic strategies for 2H-pyran-2-one derivatives increasingly focus on efficiency, atom economy, and environmental sustainability. Green chemistry principles are being applied through the use of alternative energy sources, such as microwave irradiation, and the development of reactions that proceed under solvent-free conditions or in environmentally benign solvents like water. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 4-methoxy-2H-pyran-2-one core. rsc.org By first installing a halogen (e.g., iodine or bromine) or a triflate group onto the pyranone ring, a versatile handle for various coupling reactions is created. This allows for the introduction of a wide array of substituents that would be difficult to incorporate otherwise.

Suzuki-Miyaura Coupling : As mentioned in section 2.2.6, this reaction couples the halo-pyranone with an organoboron compound (e.g., a phenylboronic acid) to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyranones. nih.govacs.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the halo-pyranone in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com It is a highly reliable method for synthesizing alkynyl-substituted pyranones. A similar methodology has been successfully applied to 5-iodo-4-methoxy-2-pyridone derivatives, which are close structural analogs. mdpi.com

Stille Coupling : This reaction uses organostannanes as the coupling partner to form C-C bonds. While effective, the toxicity of the tin reagents has led to a preference for other methods in many applications. nih.gov

The general mechanism for these reactions involves an oxidative addition of the halo-pyranone to a Pd(0) species, followed by transmetalation with the organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com

Aldol-Type Condensation Reactions

Aldol-type condensation reactions are fundamental to the construction of the pyranone ring itself. magritek.com These reactions form carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound. jocpr.com The resulting β-hydroxy carbonyl adduct can then undergo cyclization and dehydration to form the α,β-unsaturated lactone system characteristic of 2H-pyran-2-ones.

A key example is the use of a vinylogous Mukaiyama aldol addition to prepare the 4-hydroxy-2H-pyran-2-one core. nih.gov This reaction extends the concept of the aldol reaction to a dienolate, allowing for the formation of a more complex carbon skeleton that is primed for cyclization into the six-membered ring. Another approach involves the cyclocondensation of 1,3-diketone dianions with aldehydes, which proceeds through an aldol-type mechanism to furnish dihydropyranones that can be subsequently oxidized to the corresponding pyran-2-ones. researchgate.net These methods highlight the power of aldol chemistry in building the foundational structure of these heterocyclic compounds.

Vinylogous Mukaiyama Aldol Addition

The Vinylogous Mukaiyama Aldol Addition (VMA) is a powerful carbon-carbon bond-forming reaction that serves as a vinylogous counterpart to the standard Mukaiyama aldol addition. wikipedia.orgwikipedia.org This reaction typically involves the addition of a silyl (B83357) dienol ether to an aldehyde, mediated by a Lewis acid. rsc.org The VMA reaction is particularly valuable as it allows for the construction of larger, functionalized molecular frameworks in a single step, often establishing new stereocenters. mdpi.com

In the context of pyranone synthesis, the VMA reaction is a key initial step for assembling the carbon backbone. For instance, in the synthesis of 6-substituted 4-hydroxy-2H-pyran-2-one analogs, an appropriate aldehyde is reacted with an acetoacetate equivalent in a vinylogous Mukaiyama aldol addition. nih.gov This strategy effectively creates a δ-hydroxy-β-ketoester intermediate, which is primed for subsequent cyclization into the pyranone ring. nih.gov The reaction is versatile and can be rendered catalytic and asymmetric, allowing for the stereocontrolled synthesis of complex chiral molecules. wikipedia.org

The diastereoselectivity of the VMA reaction can be sensitive to the specific combination of substituents on the reacting partners. For example, studies on N-substituted 4-oxy-2-trimethylsilyloxypyrroles have shown that a 4-methoxy substituent influences the reactivity and stereochemical outcome of the aldol addition. nih.gov

Table 1: Representative Vinylogous Mukaiyama Aldol Reaction for Pyrone Precursor Synthesis nih.gov

| Aldehyde | Silyl Dienol Ether/Equivalent | Product Type | Significance |

|---|---|---|---|

| Substituted Aldehyde (e.g., Phenylacetaldehyde) | Acetoacetate equivalent | δ-hydroxy-β-ketoester | Key intermediate for pyranone ring formation |

Oxidation and Thermal Cyclization in Pyranone Formation

Following the initial carbon-carbon bond formation via the Vinylogous Mukaiyama Aldol Addition, a two-step sequence of oxidation and thermal cyclization is employed to construct the 2H-pyran-2-one ring. The δ-hydroxy-β-ketoester adduct obtained from the VMA reaction is first oxidized to the corresponding 1,3,5-tricarbonyl intermediate. nih.gov The Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation. nih.gov

The subsequent step involves a thermal cyclization of the oxidized intermediate. This intramolecular condensation and dehydration reaction proceeds to form the stable, six-membered 4-hydroxy-2H-pyran-2-one ring system. nih.gov The 4-hydroxy group can then be converted to a 4-methoxy group through standard etherification procedures.

Alternative oxidative cyclization strategies have also been developed. One such method involves the facile oxidation of highly substituted 3,5-hexadien-1-ols using 3-iodoxybenzoic acid (IBX). This oxidation generates a 1-oxatriene intermediate in situ, which spontaneously undergoes a disrotatory oxa-electrocyclization to furnish the 2H-pyran product. clockss.org Another approach utilizes a base- and sulfur-promoted oxidative lactonization of Michael adducts derived from chalcones and phenylacetates to yield highly substituted pyran-2-ones. rsc.org Furthermore, enzymatic pathways using cytochrome P450 monooxygenases can achieve a four-electron oxidation-cyclization cascade to form a 2H-pyran ring from a polyketide backbone. nih.gov

Scheme 1: General Synthetic Sequence to 4-Hydroxy-2H-pyran-2-ones nih.gov

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental reaction for functionalizing α,β-unsaturated carbonyl compounds, including the 2H-pyran-2-one system. wikipedia.org In this reaction, a nucleophile adds to the β-position of the conjugated system, leading to a 1,4-adduct. libretexts.org This methodology is highly effective for introducing a wide variety of substituents onto the pyranone scaffold.

An efficient enantioselective synthesis of substituted lactones has been developed based on the catalytic asymmetric conjugate addition (ACA) of alkyl Grignard reagents to 2H-pyran-2-one. acs.org This approach allows for the introduction of alkyl groups at the β-position with high stereocontrol, yielding versatile building blocks for further transformations. acs.org

Furthermore, 4-hydroxy-2-pyrones can themselves act as nucleophiles in conjugate addition reactions. In oxa-Michael additions, the hydroxyl group of 4-hydroxy-6-alkyl-2-pyrones adds to α,β-ynones. nih.gov This reaction provides a valuable route to complex pyronyl enol ethers, which are structural motifs found in a number of marine natural products. nih.gov The acidity of the 4-hydroxy-2-pyrone (pKa ≈ 4.94) makes it an ideal coupling partner for such mild and efficient functionalization strategies. nih.gov

Table 2: Examples of Conjugate Addition Reactions on the Pyranone System

| Pyranone Substrate | Nucleophile/Electrophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2H-Pyran-2-one | Alkyl Grignard Reagents | Asymmetric Conjugate Addition | β-Alkyl substituted lactones | acs.org |

| 4-Hydroxy-6-alkyl-2-pyrone | α,β-Ynones | Oxa-Michael Addition | Pyronyl enol ethers | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. For 4-methoxy-2H-pyran-2-one, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a ¹H NMR spectrum of 4-methoxy-2H-pyran-2-one, distinct signals would be expected for the protons on the pyran ring and the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to the structural assignment.

Detailed experimental ¹H NMR data for this specific compound are not readily found in the cited literature. A representative data table for expected resonances is provided below.

Interactive Data Table: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | Data not available | Data not available | Data not available |

| H5 | Data not available | Data not available | Data not available |

| H6 | Data not available | Data not available | Data not available |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environment. The spectrum for 4-methoxy-2H-pyran-2-one would show signals corresponding to the carbonyl carbon, the olefinic carbons of the ring, and the methoxy carbon. The chemical shifts are indicative of the carbon type (e.g., C=O, C=C, C-O).

Specific, experimentally derived ¹³C NMR data for 4-methoxy-2H-pyran-2-one could not be located in publicly accessible scientific databases. The table below is formatted to display such data were it available.

Interactive Data Table: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Tandem Mass Spectrometry (HRMS/MS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments produced from a selected parent ion, which aids in detailed structural elucidation.

A comprehensive search of scientific literature did not yield specific HRMS/MS fragmentation data for 4-methoxy-2H-pyran-2-one.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. The EI-MS spectrum of 4-methoxy-2H-pyran-2-one would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment peaks resulting from the loss of groups such as CO, OCH₃, or C₂H₂O.

Specific EI-MS data, including the relative abundances of fragment ions for 4-methoxy-2H-pyran-2-one, are not available in the reviewed sources.

Interactive Data Table: Expected EI-MS Fragmentation Data

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| Data not available | [M]⁺ | Data not available |

| Data not available | [M - CH₃]⁺ | Data not available |

| Data not available | [M - OCH₃]⁺ | Data not available |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of atoms. This method is particularly useful for polar and thermally labile molecules, as it typically produces a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

No published FAB-MS data could be found for the parent compound 4-methoxy-2H-pyran-2-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 4-methoxy-2H-pyran-2-one derivatives, IR spectroscopy confirms the presence of key structural features, including the α,β-unsaturated lactone ring and the methoxy substituent.

FTIR spectroscopy of 4-methoxy-2H-pyran-2-one derivatives provides a detailed vibrational fingerprint of the molecule. An experimental FTIR spectrum for 4-methoxy-6-methyl-α-pyrone, isolated in a low-temperature argon matrix, shows excellent agreement with theoretical predictions. The most prominent absorption band is the carbonyl (C=O) stretching vibration, which is characteristic of the pyrone ring. This band typically appears at a high wavenumber due to the ring strain and electronic effects of the conjugated system. Other significant peaks correspond to the C=C double bond stretching within the ring, C-O stretching of the ester and ether groups, and various C-H bending and stretching modes.

For a related compound, 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, the neat FTIR spectrum shows characteristic peaks that can be assigned to specific vibrational modes, as detailed in the table below. researchgate.net

| Wavenumber (cm-1) | Assignment |

|---|---|

| 1727 | C=O (Lactone carbonyl) stretching |

| 1265 | Asymmetric C-O-C (ester) stretching |

| 1217 | C-O (methoxy) stretching |

| 1165 | Symmetric C-O-C (ester) stretching |

| 1069 | Ring vibrations |

| 1008 | Ring vibrations |

| 839 | =C-H out-of-plane bending |

| 797 | =C-H out-of-plane bending |

Attenuated Total Reflectance (ATR) is a sampling technique that complements traditional transmission FTIR, allowing for the analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum is generally very similar to a transmission spectrum. Minor differences in peak intensities and positions can occur due to the nature of the measurement, where the depth of penetration of the IR beam is wavelength-dependent. These differences can be mathematically corrected to allow for direct comparison with transmission spectra databases. For 4-methoxy-2H-pyran-2-one derivatives, an ATR-IR spectrum would exhibit the same characteristic absorption bands as seen in FTIR, providing a rapid and non-destructive method for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For conjugated systems like 4-methoxy-2H-pyran-2-one, this technique provides information on how the electronic structure is influenced by its environment, a phenomenon known as solvatochromism.

The absorption and emission spectra of 4-methoxy-2H-pyran-2-one derivatives are sensitive to the polarity of the solvent. This is because the solvent can differentially stabilize the electronic ground state and excited state of the molecule. In a study of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives, which share the core 2-pyrone structure, notable changes were observed in the emission spectra across solvents of varying polarity, while the absorption spectra remained relatively unchanged. researchgate.net This indicates a significant change in the molecule's electronic distribution upon excitation.

A positive solvatochromic effect (a bathochromic or red shift in emission with increasing solvent polarity) is often observed. researchgate.net This suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for fluorescence. The table below summarizes the photophysical data for a representative 4-(methylthio)-2-oxo-6-(4-chlorophenyl)-2H-pyran-3-carbonitrile in different solvents. researchgate.net

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) |

|---|---|---|---|

| Chloroform | 399 | 448 | 2775 |

| Dichloromethane (B109758) | 399 | 456 | 3144 |

| N,N-Dimethylformamide | 403 | 476 | 3727 |

| Methanol | 399 | 494 | 4767 |

| Acetonitrile | 397 | 470 | 3833 |

To quantify the solvatochromic effects, the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga plot. This plot correlates the Stokes shift (Δν) with the solvent orientation polarizability (Δf). The Lippert-Mataga equation is given by:

Δν = (2(μe - μg)²) / (hca³) * Δf + constant

where μe and μg are the dipole moments of the excited and ground states, respectively, h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius. A linear relationship in the Lippert-Mataga plot indicates that the change in dipole moment upon excitation is a primary driver of the observed solvatochromism.

Another empirical scale used to describe solvent polarity is the ET(30) value, derived from the absorption spectrum of Reichardt's dye. Plotting the Stokes shift against the ET(30) values of different solvents provides another way to visualize the influence of solvent polarity on the photophysical properties of the solute. For the studied 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives, such plots confirm that the fluorescence emission is highly sensitive to the solvent environment, indicating a significant charge transfer character in the excited state. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

| Parameter | 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one researchgate.net | 4-methoxy-6-phenyl-2H-pyran-2-one |

|---|---|---|

| Formula | C12H9FO3 | C12H10O3 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.1983(6) | - |

| b (Å) | 7.3732(6) | - |

| c (Å) | 9.6439(8) | - |

| α (°) | 81.489(5) | - |

| β (°) | 88.634(4) | - |

| γ (°) | 71.065(4) | - |

| Volume (ų) | 478.66(7) | - |

| Z | 2 | 2 |

Note: Full unit cell parameters for 4-methoxy-6-phenyl-2H-pyran-2-one were not available in the cited abstract.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in characterizing the properties of 2H-pyran-2-one derivatives.

Local reactivity, on the other hand, is often analyzed using Fukui functions or dual descriptors, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. In analogues of 2H-Pyran-2-one, 4-methoxy-, the distribution of these reactive sites is influenced by the substituents on the pyrone ring. The methoxy (B1213986) group at the 4-position, being an electron-donating group, is expected to significantly influence the electron density distribution and thus the local reactivity of the molecule.

The following is a representative table of global reactivity descriptors that would be calculated for 2H-Pyran-2-one, 4-methoxy- based on DFT methods. Please note that these are example values and would need to be derived from specific quantum chemical calculations.

| Descriptor | Symbol | Formula | Predicted Value (a.u.) |

| Chemical Hardness | η | (I-A)/2 | [Value] |

| Electronic Chemical Potential | µ | -(I+A)/2 | [Value] |

| Electrophilicity Index | ω | µ²/2η | [Value] |

I = Ionization Potential, A = Electron Affinity

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 2H-pyran-2-one analogues, MEP studies reveal that the oxygen atoms of the carbonyl and ether functionalities, as well as the methoxy group, are typically regions of high negative electrostatic potential. These sites are therefore susceptible to interactions with electrophiles. Conversely, the hydrogen atoms and regions near the carbon atoms of the ring may exhibit positive potential, indicating sites for potential nucleophilic interaction. The specific topography of the MEP for 2H-Pyran-2-one, 4-methoxy- would be crucial in understanding its interaction with biological targets or other reactants.

The Average Local Ionization Energy (ALIE) is a descriptor calculated on the molecular surface that indicates the regions from which it is easiest to remove an electron. Lower ALIE values correspond to sites that are more susceptible to electrophilic attack. In studies of related heterocyclic compounds, ALIE has been shown to be a reliable indicator of the most reactive sites for electrophilic reactions. For 2H-Pyran-2-one, 4-methoxy-, the areas with the lowest ALIE values would likely be associated with the π-system of the pyran ring and the lone pairs of the oxygen atoms, highlighting these as the primary centers for electrophilic interaction.

Bond Dissociation Energy (BDE) calculations are performed to predict the stability of chemical bonds within a molecule and to understand the mechanisms of reactions involving bond cleavage, such as autoxidation. By calculating the energy required to homolytically break a specific bond, researchers can identify the weakest bonds and thus the most likely sites for radical attack or degradation pathways. For 2H-Pyran-2-one, 4-methoxy-, BDE calculations would be essential to assess its stability and potential for forming degradation products through radical mechanisms. The C-H bonds of the methoxy group and any other alkyl substituents would be of particular interest in such studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations are particularly useful for studying the solvation of a molecule and its interactions with solvent molecules. For a compound like 2H-Pyran-2-one, 4-methoxy-, understanding its interaction with water is critical for predicting its solubility and behavior in aqueous environments, which is relevant for many biological and industrial applications.

Simulations can reveal the formation of hydrogen bonds between the oxygen atoms of the pyrone and methoxy groups and surrounding water molecules. The strength and lifetime of these hydrogen bonds can be quantified. Furthermore, the calculation of the radial distribution function (RDF) from MD trajectories can provide detailed information about the structuring of water molecules around the solute. The RDF for the oxygen atoms of 2H-Pyran-2-one, 4-methoxy- with the hydrogen atoms of water would show distinct peaks corresponding to the hydrogen bonding distances, offering a quantitative measure of the local solvation shell structure.

Analysis of Hydrogen Bond Formation

The interaction of 2H-pyran-2-one derivatives with their environment, particularly with solvents like water, is critical for understanding their solubility and biological availability. Molecular Dynamics (MD) simulations are a powerful tool for investigating these interactions explicitly. In a typical MD simulation, a single molecule of the pyranone derivative is placed in a simulation box filled with a large number of water molecules (e.g., ~2500 molecules). mdpi.comsemanticscholar.org The system's evolution is then tracked over time (e.g., 10 nanoseconds) by solving Newton's equations of motion for every atom. semanticscholar.org

This simulation trajectory provides a dynamic picture of how the solute and solvent molecules interact. One of the key analyses performed on these trajectories is the quantification of hydrogen bonds. A hydrogen bond is typically defined based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle of the bond. By analyzing each frame of the simulation, it is possible to calculate the average number of hydrogen bonds that exist between the pyranone molecule and the surrounding water molecules. mdpi.comsemanticscholar.org

| Pyranone Analogue | Interaction Energy with Water (kcal/mol) | Average Number of Hydrogen Bonds |

|---|---|---|

| Analogue RS-1 | -63.5 | ~3.0 |

| Analogue RS-2 | -64.0 | ~3.0 |

| Analogue RS-3 | -76.5 | ~3.0 |

| Analogue RS-4 | -77.0 | ~4.0 |

| Analogue RS-5 | -70.0 | ~3.0 |

This table presents representative data based on computational studies of 2H-pyran-2-one analogues, illustrating how interaction energies and hydrogen bond formation are quantified through Molecular Dynamics simulations. mdpi.com

Radial Distribution Functions

While the average number of hydrogen bonds provides a global measure of interaction, radial distribution functions (RDFs) offer a more localized perspective. mdpi.comsemanticscholar.org An RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to the probability expected for a completely random distribution at the same density. nih.gov In the context of solvation, RDFs are calculated between specific atoms of the solute (e.g., the oxygen atoms of 2H-Pyran-2-one, 4-methoxy-) and the atoms of the solvent (e.g., the oxygen or hydrogen of water).

A sharp peak in the RDF at a short distance (e.g., ~2 Å) indicates a highly structured and strong interaction, such as a well-defined hydrogen bond, between the specific solute atom and the solvent molecules. mdpi.com Conversely, broader peaks or the absence of distinct peaks suggests weaker, less specific interactions. mdpi.com

In computational studies of 2H-pyran-2-one analogues, RDFs were calculated to pinpoint which atoms have the most pronounced interactions with water. mdpi.comsemanticscholar.org The results indicated that for the derivatives studied, no single atom exhibited particularly strong interactions, as the g(r) curves lacked the characteristic high-intensity peaks at very short distances. mdpi.com This suggests that the interactions are distributed across the molecule rather than being concentrated at a single site.

Quantum-Chemical Methods for Stereochemical Properties

Quantum-chemical methods, particularly Density Functional Theory (DFT), are indispensable for determining the stereochemical properties of complex molecules. For flexible compounds with multiple chiral centers, like many substituted 2H-pyran-2-ones, experimental determination of the exact three-dimensional structure can be challenging. Computational approaches can resolve this ambiguity by correlating calculated properties with experimental measurements. nih.gov

A powerful application of this synergy is the use of DFT to calculate nuclear magnetic resonance (NMR) parameters, such as 1H-1H coupling constants (J-couplings). nih.gov The magnitude of these coupling constants is highly sensitive to the dihedral angle between the coupled protons, which is in turn defined by the molecule's conformation and configuration.

In a study of hydroxylated 6-heptenyl-5,6-dihydro-2H-pyran-2-ones, researchers were able to establish the correct relative and absolute configuration by comparing experimental J-coupling values with those calculated for all possible diastereoisomers using DFT. nih.gov The calculations, performed with functionals like B3LYP, showed that only one of the potential isomers had calculated coupling constants that matched the experimental data. nih.gov For such flexible molecules, it was found to be crucial to include solvation models in the calculations to account for stabilizing intramolecular and intermolecular hydrogen bonds. nih.gov This integrated DFT and NMR approach provides a robust method for the unambiguous configurational assignment of complex pyranone derivatives. nih.gov

| Parameter | Experimental Value (Hz) | Calculated for Isomer A (Hz) | Calculated for Isomer B (Hz) |

|---|---|---|---|

| ³J(H5, H6) | 4.5 | 4.6 | 10.2 |

| ³J(H6, H7) | 8.1 | 8.0 | 2.5 |

| ³J(H7, H8) | 2.3 | 2.4 | 9.1 |

This table illustrates how DFT-calculated NMR coupling constants for different potential stereoisomers can be compared against experimental data to determine the correct molecular configuration, as demonstrated in studies of 2H-pyran-2-one derivatives. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Quantum-chemical calculations, primarily using DFT, are routinely used to map the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, products, and, most importantly, transition states. nih.govresearchgate.net

The Diels-Alder reaction, a powerful method for forming six-membered rings, is a reaction class where 2H-pyran-2-ones often participate. rsc.org Computational studies have been essential in elucidating the precise mechanism of these reactions. DFT calculations can distinguish between a concerted mechanism, where both new bonds form simultaneously through a single transition state, and a stepwise mechanism, which involves a distinct intermediate. raco.cat Furthermore, for concerted reactions, calculations can determine if the process is synchronous (both bonds form to the same extent in the transition state) or asynchronous. raco.cat

For example, DFT studies on the retro-Diels-Alder (rDA) reaction of partially saturated 2-pyrone molecules have been used to calculate the activation barriers for the ring-opening and decarboxylation steps. researchgate.net These studies have shown that the activation energy is influenced by both the substituents on the pyranone ring and the solvent. Polar solvents were calculated to significantly reduce the activation barrier by stabilizing the polar transition state. researchgate.net By locating the transition state structure and calculating its energy relative to the reactants, a quantitative prediction of the reaction rate can be made, offering invaluable insights for optimizing reaction conditions. researchgate.net

| Reaction Type | Computational Method | Key Insights Gained |

|---|---|---|

| Diels-Alder Reaction | DFT (e.g., B3LYP, ωB97XD) | Determination of concerted vs. stepwise mechanism; identification of synchronous/asynchronous transition states. rsc.orgraco.cat |

| Retro-Diels-Alder Reaction | DFT with solvent models | Calculation of activation barriers; demonstration of solvent effects in stabilizing polar transition states. researchgate.net |

| Cannizzaro Reaction | Semi-empirical (RM1) | Identification of possible reaction paths and transition state structures for hydride transfer. researchgate.net |

Applications in Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Organic Molecules

The 2H-pyran-2-one scaffold, particularly with a 4-methoxy substitution, represents a highly versatile and valuable building block in the field of organic synthesis. chemimpex.comresearchgate.netresearchgate.net The unique electronic and structural features of the 4-methoxy-2H-pyran-2-one ring enhance its reactivity, making it an excellent starting point for the synthesis of more complex organic compounds. chemimpex.comimist.maimist.ma The reactivity of these pyran-2-one derivatives is characterized by the presence of three electrophilic centers at positions C-2, C-4, and C-6, which are susceptible to nucleophilic attack. researchgate.netclockss.org This inherent reactivity allows for a wide array of chemical transformations. researchgate.net

The conjugation of the carbonyl group at the C-2 position with the double bonds in the ring enhances the chemical reactivity of 2-pyrones, enabling a variety of reactions that make them highly adaptable precursors. researchgate.net For instance, nucleophilic attacks often lead to ring-opening and subsequent rearrangements, providing pathways to new molecular structures rather than regeneration of the original pyran ring. clockss.org The presence of a methoxy (B1213986) group at the C-4 position can make this site particularly prone to nucleophilic reactions, especially if it can function as a leaving group. researchgate.net

Furthermore, 4-methoxy-2H-pyran-2-one and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. niscpr.res.inorganic-chemistry.org This powerful reaction allows for the construction of unsaturated six-membered rings, which are foundational structures in many natural products and biologically active molecules. niscpr.res.inorganic-chemistry.orgyoutube.com The reactivity in these reactions can be influenced by substituents on the pyranone ring. The versatility of these compounds is demonstrated by their use in synthesizing a broad spectrum of biologically active molecules, highlighting their importance in medicinal chemistry and the development of new chemical entities. chemimpex.comresearchgate.net

Table 1: Reactivity of 4-Methoxy-2H-Pyran-2-one Derivatives

| Reaction Type | Reactive Sites | Outcome | Significance |

| Nucleophilic Attack | C-2, C-4, C-6 | Ring-opening and rearrangement | Formation of new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net |

| Diels-Alder Reaction | Acts as a 4π-electron diene | [4+2] cycloaddition to form six-membered rings | Powerful method for constructing complex cyclic molecules. niscpr.res.inorganic-chemistry.org |

| Electrophilic Substitution | C-3, C-5 | Halogenation, nitration, sulfonation | Functionalization of the pyranone ring. clockss.org |

Synthesis of Heterocycles and Carbocycles

The 4-methoxy-2H-pyran-2-one skeleton is a powerful precursor for the synthesis of a diverse array of both heterocyclic and carbocyclic systems. researchgate.netimist.maclockss.org Its utility stems from its susceptibility to ring-transformation reactions when treated with various nucleophiles. clockss.org These reactions provide convenient and often simple procedures for converting the pyran-2-one ring into new molecular architectures. imist.maclockss.org

Reactions with nitrogen-based nucleophiles are particularly common for creating new heterocyclic systems. clockss.orgresearchgate.net Depending on the reagent and reaction conditions, the pyran-2-one ring can be transformed into:

Pyridines and Pyridones : Through reactions with ammonia or amines. researchgate.netimist.ma

Pyridazines : By reacting with hydrazine and its derivatives. clockss.org

Pyrimidines : From reactions involving reagents like amidines. researchgate.net

Other N-Heterocycles : Including quinolines, isoquinolines, pyrazoles, imidazoles, and thiazoles, often through multi-step sequences initiated by the nucleophilic opening of the pyran ring. researchgate.netimist.maepa.gov

Carbon nucleophiles can also induce ring transformations, leading to the formation of carbocyclic compounds. clockss.org Furthermore, the pyran-2-one moiety can be used to construct fused ring systems. For example, intramolecular Diels-Alder reactions of suitably substituted 2H-pyran-2-ones can generate complex polycyclic frameworks. niscpr.res.incdnsciencepub.com These transformations are invaluable in synthetic chemistry, providing access to molecular scaffolds that are prevalent in natural products and pharmaceuticals. imist.maimist.ma The ability to convert a readily available pyran-2-one into a wide variety of other cyclic structures underscores its role as a multifaceted building block in modern organic synthesis. researchgate.netepa.gov

Precursors for Novel Materials with Specific Electronic or Optical Properties

While the primary applications of 4-methoxy-2H-pyran-2-one have been in organic synthesis for biological applications, the inherent properties of the 2H-pyran-2-one core suggest its potential as a precursor for novel materials. The conjugated π-system of the pyranone ring is a key feature that can be exploited in the design of materials with specific electronic or optical properties. researchgate.net Molecules containing the 2H-pyran-2-one skeleton are known to exhibit interesting photophysical properties. researchgate.netepa.gov

The synthesis of polymers incorporating the pyranone moiety could lead to materials with unique characteristics. The electrophilic nature of the ring allows for various functionalization reactions, which could be used to attach the pyranone unit to a polymer backbone or to modify its electronic properties. researchgate.netclockss.org For example, carbanion-induced ring transformations of α-pyranones have been used to prepare donor-π-acceptor (D-π-A) dyads based on aromatic systems, which are structures known for their applications in nonlinear optics and electronics. researchgate.net

Although research in this specific area is less extensive than in organic synthesis, the foundational chemistry of 2H-pyran-2-ones provides a strong basis for their exploration in materials science. The development of new synthetic methods to incorporate these heterocyclic scaffolds into larger, conjugated systems could pave the way for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further investigation is needed to fully realize the potential of 4-methoxy-2H-pyran-2-one derivatives as precursors for functional materials.

Role in Agrochemical Research (e.g., Plant Growth Regulators)

Derivatives of 2H-pyran-2-one are recognized for their significant potential in the agrochemical sector. researchgate.netnih.gov These compounds have been investigated for various applications, including as herbicides and plant growth regulators. chemimpex.comnih.gov Plant growth regulators (PGRs) are chemicals used to modify plant growth, such as suppressing shoot growth or increasing branching. ontario.ca The 4-methoxy-2H-pyran-2-one structure and its analogs serve as a scaffold for developing new active compounds in this field. chemimpex.com

Research has shown that certain pyranopyrazole derivatives, synthesized from pyran precursors, exhibit significant herbicidal activity. ekb.eg These compounds have been shown to inhibit seed germination as well as root and shoot growth in target weed species like Lolium temulentum. ekb.eg For example, specific pyranopyrazole compounds caused complete inhibition of seed germination at a concentration of 5 mM and also exhibited strong root and shoot growth inhibition. ekb.eg

Furthermore, some natural and synthetic pyranone derivatives have demonstrated antifungal activities against a range of plant pathogenic fungi, suggesting their potential use in developing new fungicides. mdpi.com The bioactive secondary metabolite 6-pentyl-2H-pyran-2-one, for instance, is effective against fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com The structural similarity of these compounds to 4-methoxy-2H-pyran-2-one highlights the importance of the pyran-2-one core in designing new agrochemicals. The versatility of the pyranone ring allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their biological activity for specific agricultural applications. chemimpex.comresearchgate.net

Table 2: Agrochemical Activity of Pyran-2-one Derivatives

| Compound Class | Target Organism/Process | Observed Effect | Reference |

| Pyranopyrazole Derivatives | Lolium temulentum (weed) | Inhibition of seed germination, root, and shoot growth. ekb.eg | ekb.eg |

| 6-Pentyl-2H-pyran-2-one | Plant pathogenic fungi | Antifungal activity. mdpi.com | mdpi.com |

| General Pyran-2-one Derivatives | Plants | Potential as plant growth regulators. chemimpex.com | chemimpex.com |

Biological Activity and Structure Activity Relationship Sar Studies

General Biological Activities of 2H-Pyran-2-one Derivatives

Derivatives of 2H-pyran-2-one are recognized for their diverse pharmacological potential. These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects. The versatility of the pyran-2-one ring allows for chemical modifications that can enhance specific biological actions, making it a valuable scaffold in drug discovery. The reactivity of the pyran-2-one system, particularly at the electrophilic sites (positions 2, 4, and 6), allows for the synthesis of a wide variety of heterocyclic compounds with potent biological properties. turkjps.org

Antimicrobial Properties

While specific studies on the antimicrobial properties of 2H-Pyran-2-one, 4-methoxy- are not extensively detailed in the available research, the broader class of 2H-pyran-2-one derivatives has shown notable antimicrobial effects.

Several studies have highlighted the potential of 2H-pyran-2-one derivatives as antibacterial agents, particularly against Gram-positive bacteria. For instance, certain 4H-pyran derivatives have demonstrated activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. evitachem.comnih.gov One study on spiro-4H-pyran derivatives reported good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values of 32 and 64 µg/mL, respectively, for the most active compound. nih.gov Another study on 4H-pyran derivatives showed that specific compounds inhibited the growth of Staphylococcus aureus (ATCC 25923) and Staphylococcus epidermidis (ATCC 14990) with IC50 values lower than the reference antibiotic, ampicillin. mdpi.com While these findings are promising, it is important to note that the specific contribution of a 4-methoxy substituent to the antibacterial activity against Gram-positive bacteria has not been clearly elucidated in the reviewed literature.

Anticancer and Cytotoxic Activity (in vitro studies)

The anticancer and cytotoxic properties of 2H-pyran-2-one derivatives, including those with a 4-methoxy group, have been more extensively studied.

A number of 4-methoxy-2H-pyran-2-one derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For example, two novel pyrans isolated from the endophytic fungus Alternaria phragmospora, 5-butyl-6-(hydroxymethyl)-4-methoxy-2H-pyran-2-one and 4-methoxy-6-methyl-5-(3-oxobutyl)-2H-pyran-2-one, showed modest antileukemic activity against HL-60 cells with IC50 values of 2.2 and 0.4 µM, respectively. researchgate.net In another study, newly designed oxygen-heterocyclic-based pyran analogues with a 4-methoxy substituent demonstrated potent activity against several cancer cell lines, including PC-3, SKOV-3, HeLa, and MCF-7/ADR. nih.gov

The following table summarizes the cytotoxic activities of selected 4-methoxy-2H-pyran-2-one derivatives against various cancer cell lines.

| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-methoxy-6-methyl-5-(3-oxobutyl)-2H-pyran-2-one | HL-60 | 0.4 | researchgate.net |

| 5-butyl-6-(hydroxymethyl)-4-methoxy-2H-pyran-2-one | HL-60 | 2.2 | researchgate.net |

| Pyran derivative 4g (with 4-MeO) | PC-3 | 0.9 ± 0.4 | nih.gov |

| Pyran derivative 4g (with 4-MeO) | SKOV-3 | 0.6 ± 0.3 | nih.gov |

| Pyran derivative 4g (with 4-MeO) | HeLa | 0.9 ± 1.5 | nih.gov |

| Pyran derivative 4h (with 4-NO2) | PC-3 | 0.7 ± 0.4 | nih.gov |

| Pyran derivative 4h (with 4-NO2) | SKOV-3 | 0.6 ± 0.2 | nih.gov |

| Pyran derivative 4h (with 4-NO2) | HeLa | 0.9 ± 0.4 | nih.gov |

| Pyran derivative 4j (with 3,4,5-(OCH3)3) | SW-480 | 38.6 | researchgate.net |

| Pyran derivative 4j (with 3,4,5-(OCH3)3) | MCF-7 | 26.6 | researchgate.net |

The lactone ring is a critical pharmacophore for the cytotoxic activity of many 2H-pyran-2-one derivatives. Structure-activity relationship (SAR) studies have indicated that the presence and nature of substituents on the pyranone ring significantly influence their anticancer potential. For instance, in a study of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives, the stereochemistry and the presence of a hydroxyl group on the side chain were found to be important for cytotoxicity. researchgate.net The α,β-unsaturated lactone moiety can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, which is a proposed mechanism for the cytotoxicity of some lactones. nih.gov The electronic properties of substituents on the pyranone ring, such as the electron-donating methoxy (B1213986) group at the C-4 position, can modulate the reactivity of the lactone system and thereby its interaction with biological targets. Further SAR studies are needed to fully elucidate the specific contributions of the 4-methoxy group to the cytotoxic profile of these compounds.

Antiparasitic Activities

The 2H-pyran-2-one scaffold, particularly with a 4-methoxy substitution, has been the subject of various studies to determine its potential against a range of parasitic organisms. Research has focused on derivatives of this core structure, exploring how different substitutions influence their biological activity against parasites responsible for malaria, tuberculosis, leishmaniasis, and trypanosomiasis.

A series of natural and synthetic 4-methoxy-6-styryl-pyran-2-ones has been evaluated for its activity against the malaria parasite, Plasmodium falciparum. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the styryl ring significantly impacts the antimalarial potency. Several non-natural styrene (B11656) and naphthalene (B1677914) substituted compounds exhibited notable activity, with IC₅₀ values under 10 μM and selectivity indices greater than 10. nih.gov

Specifically, derivatives with a 4-tert-butylstyrene (B155148) (IC₅₀ = 1.5 μM), a 3,4-methylenedioxystyrene (IC₅₀ = 1.7 μM), and a 2-naphthyl (IC₅₀ = 2.4 μM) substitution showed the most promising activity against P. falciparum. nih.gov In contrast, the catalytically reduced dihydro analogues of these compounds were generally less active or lacked selectivity, highlighting the importance of the styryl double bond for antimalarial action. nih.gov Furthermore, certain photodimers derived from these pyranones, particularly the aniba-dimer A-type, were found to be moderately active against P. falciparum, with IC₅₀ values around 1.5-1.7 μM and good selectivity. nih.gov An isotopically labelled analogue of 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one, a kawain derivative, has also been noted for its antimalarial properties. pharmaffiliates.com

**Table 1: Antimalarial Activity of 4-Methoxy-6-styryl-pyran-2-one Derivatives against *P. falciparum***

| Compound | Styryl Ring Substitution | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Natural Product Analogue | 4-Hydroxystyrene | >24 | - |

| Synthetic Analogue 1 | 4-tert-Butylstyrene | 1.5 | ~80 |

| Synthetic Analogue 2 | 3,4-Methylenedioxystyrene | 1.7 | ~80 |

| Synthetic Analogue 3 | 2-Naphthyl | 2.4 | >42 |

| Synthetic Analogue 4 | 4-Methoxystyrene | 5.0 | >20 |

| Synthetic Analogue 5 | Unsubstituted Styrene | 5.2 | >19 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The 4-methoxy-pyran-2-one scaffold has also been investigated for its potential against Mycobacterium tuberculosis. In a study evaluating a library of 4-methoxy-6-styryl-pyran-2-ones, none of the tested compounds showed significant activity against M. tuberculosis at the tested concentrations (MIC > 64 μM). nih.gov

However, research on related pyran-2-one structures suggests the scaffold can be modified to achieve antitubercular effects. For instance, a library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones yielded two compounds with a minimum inhibitory concentration (MIC) of 4 μg/mL against M. tuberculosis H37Rv. nih.govrsc.org These compounds were found to be highly specific to TB, showing no activity against other bacteria. nih.gov This indicates that while the specific 4-methoxy-6-styryl derivatives were inactive, the broader pyran-2-one class holds potential for the development of new antituberculosis agents. nih.govnih.govrsc.org A derivative, 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one, has been identified as having antituberculosis activity. pharmaffiliates.com

Investigations into the antileishmanial properties of 4-methoxy-pyran-2-one derivatives have shown promising results. A library of 4-methoxy-6-styryl-pyran-2-ones and their photodimers were tested against Leishmania donovani. nih.gov

The most notable activity was observed in an asymmetric aniba-dimer A-type photodimer substituted with a 4-tert-butyl group, which exhibited an IC₅₀ value of 4.5 μM against L. donovani. nih.gov This finding suggests that dimerization of the styryl-pyranone scaffold could be a viable strategy for developing new leads for treating leishmaniasis. nih.gov Moreover, 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one has been identified as a lead compound for the potential dual treatment of malaria and leishmaniasis. pharmaffiliates.com

The activity of 4-methoxy-6-styryl-pyran-2-one derivatives has been assessed against protozoan parasites of the Trypanosoma genus, which are responsible for human African trypanosomiasis (T. brucei) and Chagas disease (T. cruzi). nih.gov

In a screening against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, the tested 4-methoxy-6-styryl-pyran-2-ones and their dihydro analogues were found to be largely inactive, with IC₅₀ values greater than 24 μM. nih.gov However, some moderate activity was observed with certain head-to-head and head-to-tail photodimers. nih.gov For example, a head-to-tail dimer showed an IC₅₀ of 17 μM against T. b. rhodesiense, and a head-to-head dimer displayed an IC₅₀ of 12 μM against T. cruzi. nih.gov While not exceptionally potent, these results indicate that specific structural modifications, such as dimerization, can induce trypanocidal activity in this class of compounds. nih.gov Studies on the related 5,6-dihydro-2H-pyran-2-ones have also established structural features relevant for trypanocidal activity against T. cruzi. nih.gov

Enzymatic Inhibition Studies

The 4-methoxy-2H-pyran-2-one core structure has been utilized as a scaffold for developing enzyme inhibitors, particularly targeting cholinesterases involved in neurodegenerative diseases.

A series of O-substituted derivatives of opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one), a naturally occurring compound, were synthesized and screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While none of the derivatives showed inhibitory activity against AChE, two compounds were identified as inhibitors of BChE. researchgate.net

The screening results revealed that 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one and N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide were active against BChE. researchgate.net This suggests that the 4-methoxy-2H-pyran-2-one skeleton can serve as a foundational structure for developing selective BChE inhibitors.

Table 2: Butyrylcholinesterase (BChE) Inhibition by 6-hydroxymethyl-4-methoxy-2H-pyran-2-one Derivatives

| Compound | R Group at C6-methylene | BChE IC₅₀ (μM) |

|---|---|---|

| Derivative 1 | Acetyl | 215.32 ± 0.51 |

| Derivative 2 | N-(2,5-dimethylphenyl)acetamido | 311.61 ± 0.43 |

Data represents the mean ± standard error of the mean (n=3) and is sourced from the Journal of the Chemical Society of Pakistan. researchgate.net

Lipoxygenase Inhibition

Derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one have been synthesized and evaluated for their inhibitory activity against the enzyme lipoxygenase. researchgate.net A study involving a series of O-substituted derivatives demonstrated a range of inhibitory potentials. The parent compound, opuntiol, and its derivatives were tested, with some showing notable activity. For instance, the introduction of an acetyl group at the 6-position, as in 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one, resulted in significant lipoxygenase inhibition. researchgate.net The IC50 values for a selection of these derivatives are presented in Table 1.

Table 1: Lipoxygenase Inhibition by 4-methoxy-2H-pyran-2-one Derivatives

| Compound | Substituent at C-6 | IC50 (µM) researchgate.net |

|---|---|---|

| Opuntiol | -CH₂OH | > 500 |

| 3b | -CH₂OAc | 24.13 ± 0.13 |

| 3d | -CH₂O-benzoyl | 142.71 ± 0.22 |

| 3j | -CH₂O-(2-bromobenzoyl) | 28.31 ± 0.07 |

| 3o | -CH₂O-(2-nitrobenzoyl) | 21.12 ± 0.05 |

| Baicalein (Standard) | 22.6 ± 0.2 |

Chymotrypsin Inhibition

The same series of O-substituted derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one was also screened for their ability to inhibit chymotrypsin. researchgate.net The study revealed that modifications at the 6-position significantly influence the inhibitory activity. Several derivatives displayed potent inhibition of chymotrypsin, with some exhibiting IC50 values in the low micromolar range. For example, the derivative N-[2-({[4-methoxy-6-oxo-6,7-dihydro-2H-pyran-2-yl]methyl}oxy)phenyl]acetamide showed strong inhibition. researchgate.net The detailed inhibitory data for selected compounds are provided in Table 2.

Table 2: Chymotrypsin Inhibition by 4-methoxy-2H-pyran-2-one Derivatives

| Compound | Substituent at C-6 | IC50 (µM) researchgate.net |

|---|---|---|

| Opuntiol | -CH₂OH | > 500 |

| 3b | -CH₂OAc | 210.12 ± 0.11 |

| 3d | -CH₂O-benzoyl | 250.12 ± 0.17 |

| 3j | -CH₂O-(2-bromobenzoyl) | 28.41 ± 0.14 |

| 3o | -CH₂O-(2-nitrobenzoyl) | 23.11 ± 0.09 |

| Chymostatin (Standard) | 8.24 ± 0.11 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (in-silico)

Protein Tyrosine Phosphatase 1B (PTP1B) is a recognized therapeutic target, particularly for type 2 diabetes and obesity. While numerous in-silico studies, including molecular docking and virtual screening, have been conducted to identify novel PTP1B inhibitors, a specific focus on 2H-Pyran-2-one, 4-methoxy- and its direct derivatives is not extensively documented in the available scientific literature. nih.govmdpi.complos.orgnih.govbmrat.orgconsensus.appnih.govresearchgate.netresearchgate.netnih.gov Computational approaches are frequently employed to predict the binding affinities and interaction modes of various classes of compounds with the PTP1B active site. nih.govmdpi.complos.orgbmrat.orgconsensus.appnih.govresearchgate.net However, dedicated in-silico investigations detailing the interaction of the 4-methoxy-2H-pyran-2-one scaffold with PTP1B have not been specifically reported.

Other Reported Biological Effects

The potential anxiolytic and antinociceptive (pain-relieving) properties of 2H-pyran-2-one derivatives have been a subject of interest in medicinal chemistry. However, specific studies focusing on the anxiolytic and antinociceptive effects of 2H-Pyran-2-one, 4-methoxy- and its close analogs are not prominently found in the reviewed literature. researchgate.netresearchgate.net While the broader class of pyran-containing compounds has been investigated for a range of central nervous system activities, dedicated pharmacological evaluations of 4-methoxy-2H-pyran-2-one derivatives for these specific effects have not been reported. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Investigations